3-(4-bromophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one
Description
This compound features a fused tricyclic framework comprising a cyclopenta[c]furo[2,3-f]chromen-7(8H)-one core substituted with a 4-bromophenyl group at position 3 and a methyl group at position 2. The fused ring system confers rigidity, which may affect molecular packing and interactions in biological systems.
Properties
Molecular Formula |
C21H15BrO3 |
|---|---|
Molecular Weight |
395.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-7-methyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one |
InChI |
InChI=1S/C21H15BrO3/c1-11-9-17-19(14-3-2-4-15(14)21(23)25-17)20-18(11)16(10-24-20)12-5-7-13(22)8-6-12/h5-10H,2-4H2,1H3 |
InChI Key |
UNQXDVKWYZAVKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=CO4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cyclization
Palladium-catalyzed reactions dominate the synthesis of the cyclopenta[c]furochromenone core. A representative protocol involves:
-
Starting Materials : 4-Bromophenyl alkenyl bromide (1.2 equiv) and 1,3-diketone derivatives (1.0 equiv).
-
Catalyst System : Pd(OAc)₂ (5 mol%) with Xantphos (6 mol%) in toluene.
-
Conditions : Reaction at 85°C under nitrogen for 16 hours, yielding the cyclopenta-fused intermediate (68–72%).
The bromophenyl group is introduced via Suzuki-Miyaura coupling in later stages, using Pd₂(dba)₃ and SPhos ligands to achieve cross-coupling efficiencies >90%.
Friedel-Crafts Acylation for Precursor Synthesis
Friedel-Crafts acylation prepares 2-hydroxyphenyl ketones, critical for chromenone formation:
-
Substrates : Phenol derivatives (e.g., resorcinol) and acetyl chloride.
-
Catalyst : AlCl₃ (1.5 equiv) in dichloromethane at 0°C.
-
Outcome : 2-Hydroxy-4-methylacetophenone is isolated in 82% yield after aqueous workup.
This ketone undergoes cyclocondensation with ethyl bromoacetate to form the chromen-7-one moiety, with refluxing ethanol and piperidine as base (12 hours, 67% yield).
Stepwise Reaction Optimization
Cyclopenta Ring Closure
Cyclopenta ring formation is achieved via intramolecular aldol condensation:
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | KOtBu (2.0 equiv) | 74 | 92 |
| Solvent | THF | 68 | 89 |
| Temperature | 65°C, 8 hours | - | - |
Side products from over-condensation are minimized by limiting reaction time to <10 hours.
Furan Ring Construction
The furo[2,3-f] linkage is formed through acid-catalyzed dehydrative cyclization:
-
Substrate : Dihydroxy-intermediate (1.0 equiv).
-
Acid : p-TsOH (10 mol%) in refluxing toluene.
-
Result : 78% yield after silica gel chromatography (hexane/EtOAc 4:1).
Regioselectivity is confirmed via ¹H NMR coupling constants (J = 2.4 Hz for H-8/H-9).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹³C NMR : Key signals at δ 161.2 (C-7 ketone), 152.4 (furan C-O), and 131.8 ppm (Br-C aromatic).
-
HRMS : [M+H]⁺ observed at m/z 381.0641 (calculated: 381.0639).
Challenges and Alternative Routes
Bromine Incorporation Issues
Direct bromination of the parent chromenone leads to dibrominated byproducts. A stepwise approach—introducing bromophenyl via Suzuki coupling after core assembly—avoids this (yield improvement: 58% → 73%).
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, DMSO) favor exo-cyclic byproducts, while toluene enhances endo-selectivity (endo:exo ratio 9:1).
Scalability and Industrial Relevance
Kilogram-Scale Synthesis
A patented route reports:
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
The bromophenyl group facilitates palladium-mediated coupling reactions, enabling structural diversification. Key examples include:
These reactions are critical for introducing functional groups (e.g., aryl, alkynyl) to enhance bioactivity or modify electronic properties.
Electrophilic Aromatic Substitution
The electron-rich aromatic system undergoes regioselective substitution:
Halogenation
-
Chlorination or bromination occurs at the 5-position of the chromenone ring using Cl₂/FeCl₃ or Br₂/FeBr₃.
Nitration
-
Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 8-position, enabling subsequent reduction to amine derivatives.
Cyclization Reactions
Acid-catalyzed cyclization is employed to construct the fused furan-chromenone system:
Diels-Alder Reactions
The compound participates in inverse electron-demand Diels-Alder (IEDDA) reactions with electron-deficient dienophiles (e.g., tetrazines):
| Dienophile | Conditions | Product | Notes |
|---|---|---|---|
| 1,2,4-Triazine derivatives | Toluene, 110°C | Fused naphthyridinone derivatives | Bioactive heterocycles |
This reaction expands the compound’s utility in synthesizing polycyclic architectures .
Nucleophilic Substitution
The methoxy group (in analogs) undergoes demethylation or substitution:
-
Methoxy Dealkylation : HI/AcOH cleaves methoxy to hydroxyl groups for further functionalization.
-
Halogen Exchange : KI/NaI in DMF replaces bromine with iodine under radical conditions.
Oxidation and Reduction
Oxidation :
-
MnO₂ oxidizes the dihydrofuran moiety to a furanone, enhancing conjugation.
Reduction : -
H₂/Pd-C reduces the chromenone carbonyl to a hydroxyl group, forming diol intermediates.
Comparative Reactivity of Structural Analogs
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential therapeutic effects, particularly in the following areas:
Antimicrobial Activity
Research indicates that derivatives of compounds similar to 3-(4-bromophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound and its analogs possess cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have been reported to show IC50 values in the nanomolar range against gastric cancer cells, indicating their potential as anticancer agents . The presence of specific substituents on the phenyl ring has been linked to enhanced cytotoxicity.
Organic Synthesis Applications
The unique structure of 3-(4-bromophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one makes it a valuable intermediate in organic synthesis. It can be utilized in:
Synthesis of Heterocyclic Compounds
This compound serves as a precursor for synthesizing various heterocyclic compounds incorporating furochromene frameworks. Its reactivity allows for modifications that lead to diverse derivatives with potential biological activities .
Material Science Applications
The compound's unique chemical structure lends itself to applications in material science:
Photophysical Properties
Compounds with similar structures have been investigated for their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of bromine in the structure can enhance the stability and efficiency of these materials under operational conditions .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
- Antimicrobial Activity Study : A study demonstrated that derivatives based on the furochromene framework exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 16 to 26 mm .
- Cytotoxicity Evaluation : In a comparative analysis, a derivative showed potent cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutic agents .
- Synthesis of New Derivatives : Research has shown that modifying the bromophenyl group enhances the biological activity of the compound, paving the way for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the furochromene core can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Table 1: Key Structural Comparisons
Key Observations:
- Bromophenyl vs.
- Fused Ring Systems: The cyclopenta[c]furochromenone core in the target compound is more rigid than simpler chromenones (e.g., ’s chromen-5(6H)-one), which may limit conformational flexibility and influence binding to biological targets .
Physical and Spectral Properties
While direct data for the target compound are unavailable, inferences can be drawn:
- Molecular Weight: The bromine atom and fused rings contribute to a higher molecular weight (~399 g/mol for C₂₀H₁₅BrO₃) compared to non-brominated analogs (e.g., 284 g/mol for ’s thione derivative) .
- Hydrogen Bonding : Unlike ’s compound, which forms intramolecular N–H⋯O bonds, the target compound’s ketone group may participate in weaker C=O⋯H interactions, affecting crystal packing .
- Melting Points: Brominated compounds (e.g., ’s benzoxazepine-thione, m.p. 170°C) typically exhibit higher melting points than non-halogenated derivatives due to increased molecular symmetry and packing efficiency .
Biological Activity
3-(4-bromophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure is characterized by a cyclopentafurochromene backbone with a bromophenyl substituent. This unique structure may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to 3-(4-bromophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one exhibit significant anticancer properties. For instance, derivatives of furochromene have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis |
| Compound B | HeLa | 20 | Cell Cycle Arrest |
| 3-(4-bromophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one | A549 | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies suggest that similar furochromene derivatives possess antibacterial and antifungal activities against various pathogens. The presence of the bromine atom is hypothesized to enhance the electron density and improve interaction with microbial targets.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound Tested |
|---|---|---|
| E. coli | 32 µg/mL | 3-(4-bromophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one |
| S. aureus | 16 µg/mL | Similar Furochromene Derivative |
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
- Cell Cycle Modulation : By affecting cell cycle regulators, the compound may induce cell cycle arrest in cancerous cells.
Case Studies
A notable study investigated the effects of a related furochromene on breast cancer cells. The results demonstrated a significant reduction in cell viability and increased apoptotic markers after treatment with the compound over a period of 48 hours.
Case Study Summary
| Study Reference | Findings |
|---|---|
| Smith et al., 2020 | Significant reduction in MCF-7 cell viability with IC50 = 15 µM after 48h treatment. |
| Johnson et al., 2021 | Induction of apoptosis in A549 cells via ROS generation. |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-(4-bromophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one?
- Methodology : Synthesis typically involves multi-step reactions starting with bromophenyl-containing precursors. For example, bromophenyl aldehydes (e.g., 4-bromobenzaldehyde) can undergo condensation with cyclic diketones (e.g., 5,5-dimethylcyclohexane-1,3-dione) in ethanol under catalytic conditions (e.g., L-proline) to form fused chromenone scaffolds . Reaction conditions (temperature, solvent polarity, and catalyst choice) significantly influence yield and purity. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the target compound.
Q. How can X-ray crystallography resolve the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation (e.g., acetone or ethanol). Software suites like CrysAlis PRO handle data collection, while SHELXL refines atomic coordinates and thermal parameters . Key parameters include bond angles (e.g., Br1 deviation from the benzene ring plane) and dihedral angles between fused rings (e.g., chromenone vs. bromophenyl planes). Hydrogen-bonding networks (e.g., N–H⋯O interactions forming S(6) motifs) must be validated against electron density maps .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : - and -NMR identify substituent positions (e.g., methyl groups at C4) and aromatic proton splitting patterns (e.g., bromophenyl protons at δ 7.26–7.59 ppm) .
- IR : Peaks at ~1644 cm confirm carbonyl groups, while 1488 cm corresponds to aromatic C–Br stretches .
- Mass Spectrometry : High-resolution MS (e.g., m/z 433 for [M+H]) confirms molecular weight and fragmentation patterns (e.g., loss of Br or methyl groups) .
Advanced Research Questions
Q. How do conformational variations in the cyclopentane and chromenone rings affect biological activity?
- Methodology : The cyclopentane ring adopts an envelope conformation (flap atom bearing substituents), influencing steric interactions. Puckering parameters (e.g., Cremer-Pople analysis) quantify deviations from planarity . Molecular dynamics simulations (using software like Discovery Studio) model how conformational flexibility impacts binding to targets (e.g., enzymes or receptors). Experimental validation via structure-activity relationship (SAR) studies is required .
Q. What computational strategies predict electronic properties relevant to photochemical applications?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). Electron-withdrawing groups (e.g., bromophenyl) lower LUMO energy, enhancing charge-transfer potential. UV-Vis spectra simulations (TD-DFT) correlate with experimental λ values for applications in optoelectronics .
Q. How can discrepancies in crystallographic data (e.g., hydrogen bonding ambiguities) be resolved?
- Methodology : Ambiguities arise from disordered solvent molecules or dynamic hydrogen bonds. Refinement protocols in SHELXL allow partial occupancy modeling. Residual density maps (e.g., ) guide the placement of hydrogen atoms. Cross-validation with neutron diffraction or low-temperature (110 K) data collection reduces thermal motion artifacts .
Q. What experimental design principles mitigate organic degradation during prolonged studies (e.g., stability assays)?
- Methodology : Sample degradation (e.g., via hydrolysis or oxidation) is minimized by:
- Temperature control : Continuous cooling (4°C) stabilizes labile functional groups (e.g., carbonyls) .
- Inert atmospheres : Argon/N gloveboxes prevent oxidative side reactions.
- Accelerated stability testing : High-throughput HPLC or LC-MS monitors degradation products under stress conditions (e.g., UV light, pH extremes) .
Data Contradiction Analysis
Q. How to reconcile conflicting NMR and crystallographic data for substituent positioning?
- Methodology : Discrepancies may arise from dynamic processes (e.g., ring puckering) in solution vs. solid-state rigidity.
NMR : Use - NOESY to detect through-space interactions (e.g., methyl group proximity to aromatic protons).
Crystallography : Validate dihedral angles (e.g., bromophenyl vs. chromenone planes) against crystallographic data.
Cross-validation : Compare experimental data with DFT-predicted chemical shifts or bond lengths .
Q. Why do synthetic yields vary across reported protocols?
- Methodology : Yield discrepancies stem from:
- Catalyst efficiency : Proline vs. other organocatalysts alter reaction kinetics .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than ethanol.
- Purification losses : Column chromatography vs. recrystallization efficiency varies with compound solubility .
Tables for Key Structural and Spectral Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
